molecular formula C26H32N4O2 B2560030 N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 941969-79-5

N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No. B2560030
CAS RN: 941969-79-5
M. Wt: 432.568
InChI Key: LUYTZNNFXMOYAD-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H32N4O2 and its molecular weight is 432.568. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptors

Compounds with structural similarities, such as indole carboxamides, have been extensively researched for their role as allosteric modulators of the cannabinoid CB1 receptor. For instance, the compound "5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569)" is highlighted for its prototypical allosteric modulation effects on CB1 receptors. Such modulators can significantly influence binding affinity and receptor activity, offering insights into receptor dynamics and potential therapeutic targets for various disorders related to the endocannabinoid system (Khurana et al., 2014).

Drug Synthesis and Manufacturing

Another aspect of research involves the development of efficient synthetic pathways for complex molecules with therapeutic potential. For instance, the process for preparing an amorphous, peptide-like diabetes drug highlights innovative methods for large-scale drug manufacturing. Techniques such as single-chromatography processes and chromatography-free processes are explored for their efficiency and scalability (Sawai et al., 2010).

Antitumor and Antioxidant Activities

Compounds derived from modifications of indole and piperidine have shown promising antitumor and antioxidant activities. The synthesis and biological evaluation of such molecules can lead to the discovery of novel therapeutic agents with potential applications in treating cancer and oxidative stress-related diseases. Cyanoacetamide-based heterocyclic chemistry, for instance, has been utilized to create benzothiophenes and coumarins with significant biological activities (Bialy & Gouda, 2011).

Neurodegenerative Disease Treatment

The exploration of indole derivatives as potential agents for treating neurodegenerative diseases demonstrates the versatility of these compounds. By targeting NMDA receptors and exhibiting antioxidant properties, such derivatives offer a dual approach to neuroprotection, which is crucial in conditions like Alzheimer's and Parkinson's diseases (Buemi et al., 2013).

Photophysical Studies for Sensing and Labeling

The study of photophysical properties of indole derivatives also opens up applications in sensing, labeling, and optoelectronic devices. The behavior of these compounds under different light conditions can be exploited for developing new materials for imaging and diagnostic purposes (Bozkurt & Doğan, 2018).

properties

IUPAC Name

1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-18-13-19(2)15-22(14-18)29-25(31)17-30-11-8-20(9-12-30)26(32)27-10-7-21-16-28-24-6-4-3-5-23(21)24/h3-6,13-16,20,28H,7-12,17H2,1-2H3,(H,27,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYTZNNFXMOYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NCCC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

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